molecular formula C12H11NO5 B1474071 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid CAS No. 927802-31-1

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid

Cat. No. B1474071
CAS RN: 927802-31-1
M. Wt: 249.22 g/mol
InChI Key: CVSWGSDJEKVBCW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid, also known as 4-BDPO, is an organic compound belonging to the class of heterocyclic carboxylic acids. It is a white, crystalline solid with a molecular weight of 242.29 g/mol and a melting point of 159-162°C. 4-BDPO has been studied extensively in recent years due to its potential applications in medicine and biochemistry.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has been studied extensively in recent years due to its potential applications in medicine and biochemistry. It has been used as a building block in the synthesis of a variety of compounds, including drugs, peptides, and proteins. In addition, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has been used in the synthesis of a variety of compounds with antibacterial and antifungal activity. 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has also been used in the synthesis of compounds with potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation, which may explain the potential applications of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid in cancer therapy.
Biochemical and Physiological Effects
The effects of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid on biochemical and physiological processes are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which may explain its potential applications in cancer therapy. In addition, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has been shown to inhibit the enzyme xanthine oxidase, which may explain its potential applications in the treatment of gout.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid in laboratory experiments is its low cost and availability. In addition, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is relatively stable and can be stored for extended periods of time without significant degradation. However, 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is also relatively insoluble in water, which can make it difficult to use in some experiments.

Future Directions

Future research into 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to explore the potential applications of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid in medicine and biochemistry. Finally, further research should be conducted to explore the potential of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid as an inhibitor of other enzymes and proteins.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-11-10(12(15)16)7(4-13-11)6-1-2-8-9(3-6)18-5-17-8/h1-3,7,10H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWGSDJEKVBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 2
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 3
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 4
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 5
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 6
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid

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